methyl 2-(4-{7-[(3-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate
Description
methyl 2-(4-{7-[(3-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate is a complex organic compound that features a purine base linked to a piperazine ring and a chlorophenyl group
Properties
IUPAC Name |
methyl 2-[4-[7-[(3-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O4/c1-24-17-16(18(29)23-20(24)30)27(11-13-4-3-5-14(21)10-13)19(22-17)26-8-6-25(7-9-26)12-15(28)31-2/h3-5,10H,6-9,11-12H2,1-2H3,(H,23,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEVNBRAHSHJSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)OC)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-(4-{7-[(3-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate typically involves multiple steps. The process begins with the preparation of the purine base, followed by the introduction of the chlorophenyl group and the piperazine ring. The final step involves the esterification of the compound to form the methyl acetate derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
methyl 2-(4-{7-[(3-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(4-{7-[(3-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate involves its interaction with specific molecular targets. The purine base may interact with nucleotide-binding sites, while the piperazine ring can modulate the compound’s binding affinity and selectivity. The chlorophenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar compounds include other purine derivatives and piperazine-containing molecules. For example:
Adenosine: A naturally occurring purine nucleoside with various physiological roles.
Ciprofloxacin: An antibiotic that contains a piperazine ring, highlighting the importance of this structural motif in medicinal chemistry.
Theophylline: Another purine derivative used as a bronchodilator.
methyl 2-(4-{7-[(3-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate is unique due to its specific combination of functional groups, which may confer distinct biological activities and pharmacological properties.
Biological Activity
Methyl 2-(4-{7-[(3-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on diverse research findings.
Chemical Structure and Synthesis
The compound features a purine base linked to a piperazine ring and a chlorophenyl group. Its IUPAC name is methyl 2-[4-[7-[(3-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate. The synthesis typically involves multiple steps:
- Preparation of the Purine Base : Initial synthesis starts with the formation of the purine structure.
- Introduction of the Chlorophenyl Group : This step modifies the purine to enhance biological activity.
- Formation of the Piperazine Ring : The piperazine moiety is added to improve binding properties.
- Esterification : Finally, the compound is esterified to yield the methyl acetate derivative.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Nucleotide-Binding Sites : The purine base may interact with nucleotide receptors.
- Protein-Ligand Interactions : The compound can act as a ligand in biochemical assays to study protein interactions.
- Modulation of Binding Affinity : The piperazine ring enhances selectivity and affinity towards target proteins.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Studies have shown that derivatives containing similar structures can target specific receptors associated with cancer proliferation. For instance:
| Compound | Target | Activity |
|---|---|---|
| Pyrido[2,3-d]pyrimidines | EPH receptors | Inhibition of cancer cell growth |
| N6-methyl derivatives | Kinase activity | Potential anticancer effects |
The presence of a chlorophenyl group may enhance lipophilicity, facilitating cellular uptake and increasing efficacy against cancer cells.
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective properties. Compounds with similar structures have shown promise in inhibiting neurodegenerative pathways:
| Study | Findings |
|---|---|
| Compounds with piperazine rings demonstrated reduced neurotoxicity in vitro. | |
| Similar purine derivatives exhibited protective effects against oxidative stress in neuronal cells. |
Case Studies
- In Vitro Studies : Research conducted on cell lines demonstrated that this compound showed significant inhibition of cell proliferation at micromolar concentrations.
- In Vivo Studies : Animal models treated with similar compounds exhibited reduced tumor size and improved survival rates compared to controls.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of methyl 2-(4-{7-[(3-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate?
- Methodological Answer : Synthesis optimization requires attention to reaction conditions such as solvent choice (e.g., DMF for nucleophilic substitutions), temperature control, and stoichiometric ratios. For example, sodium hydride is often used as a base to facilitate substitutions in similar purine derivatives . Reaction yields can be improved by iterative adjustments to these parameters. Characterization via NMR and HPLC is critical to confirm purity and structure .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Modern physicochemical methods, including H/C NMR, FT-IR, and mass spectrometry, are essential. For example, NMR can verify the presence of the 3-chlorophenylmethyl group and piperazine ring. X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
| Property | Value/Behavior |
|---|---|
| Solubility | Soluble in DMSO, DMF; limited in water |
| Stability | Stable at RT if stored desiccated |
| Reactivity | Avoid strong acids/bases to prevent degradation . |
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives targeting specific biological pathways?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites, while molecular docking simulations assess binding affinities to targets like adenosine receptors. Tools like SwissADME evaluate drug-likeness parameters (e.g., logP, bioavailability) . For example, modifying the 3-chlorophenyl group could be guided by steric and electronic maps from computational models .
Q. What experimental strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo studies?
- Methodological Answer : Use factorial design experiments to isolate variables such as metabolic enzyme interactions or membrane permeability. In vivo studies should include microsampling techniques (e.g., LC-MS/MS) to track metabolite formation. Cross-validate findings with organ-on-a-chip models to bridge in vitro-in vivo gaps .
Q. How can AI-driven platforms optimize reaction pathways for large-scale synthesis?
- Methodological Answer : AI tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to simulate scale-up conditions. For instance, machine learning algorithms can predict optimal catalyst loading or solvent ratios, reducing trial-and-error experimentation. Autonomous labs enable real-time adjustments based on spectroscopic feedback .
Q. What methodologies are recommended for analyzing the compound’s environmental impact during disposal?
- Methodological Answer : Employ OECD guidelines for biodegradation and ecotoxicity testing. Use zebrafish embryo assays to assess acute aquatic toxicity. Computational tools like ECOSAR predict environmental persistence and bioaccumulation potential .
Methodological Notes
- Data Contradictions : Discrepancies in solubility or reactivity should be addressed via Design of Experiments (DoE), which systematically varies parameters (e.g., pH, solvent polarity) to identify critical factors .
- Safety Protocols : Follow GHS guidelines for handling, including PPE (gloves, goggles) and fume hood use. Neutralize waste with activated carbon before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
